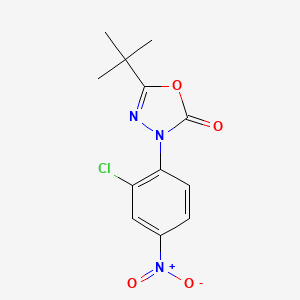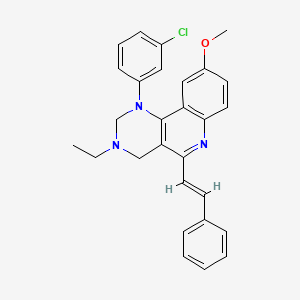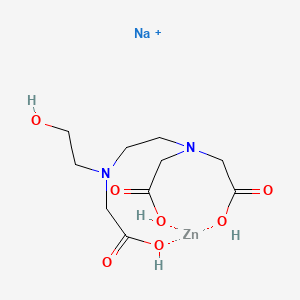
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) is a coordination compound that features a zinc ion complexed with a chelating ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) typically involves the reaction of zinc salts with the appropriate chelating ligands under controlled conditions. The reaction may proceed as follows:
- Dissolve zinc chloride or zinc sulfate in water.
- Add the chelating ligand, N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine, to the solution.
- Adjust the pH to facilitate complex formation.
- Isolate the product by crystallization or precipitation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors. The process parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc within the complex.
Substitution: Ligand substitution reactions can occur, where the chelating ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Other chelating agents or ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions may produce new coordination complexes.
Aplicaciones Científicas De Investigación
Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and metal ion transport.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The chelating ligand facilitates the binding of the zinc ion to specific sites, modulating biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc gluconate
- Zinc acetate
- Zinc citrate
Comparison
Compared to other zinc coordination compounds, Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) may offer unique properties such as enhanced stability, specific biological activity, and improved solubility. These characteristics make it a valuable compound for various applications.
Propiedades
Número CAS |
71501-24-1 |
|---|---|
Fórmula molecular |
C10H18N2NaO7Zn+ |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;zinc |
InChI |
InChI=1S/C10H18N2O7.Na.Zn/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+1; |
Clave InChI |
NNORVNXTDFOLTC-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


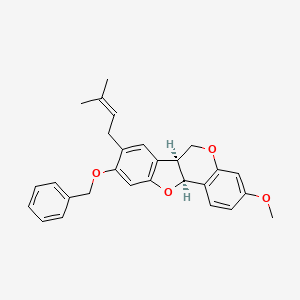
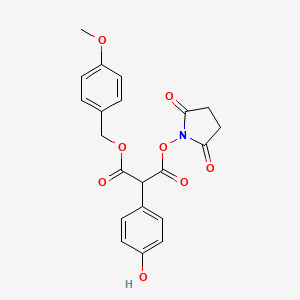

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
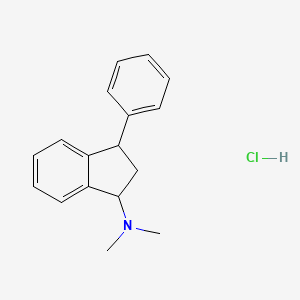
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
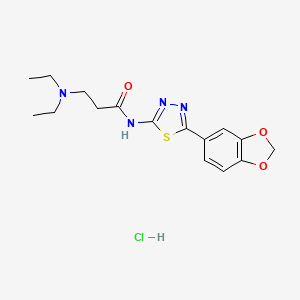
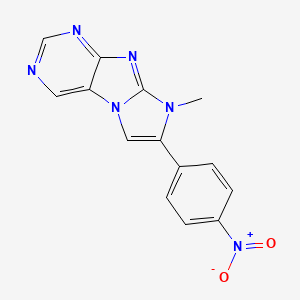
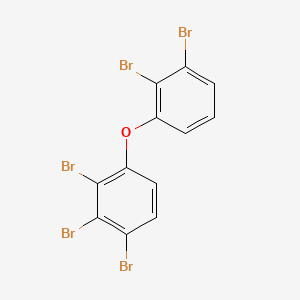

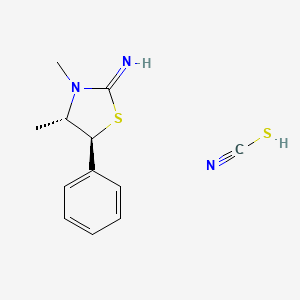
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
